trans-AUCB

Pharmacokinetics Inflammation Murine Model

Researchers requiring a reliable sEH inhibitor often face batch-to-batch variability in stereochemical purity that compromises in vivo reproducibility. trans-AUCB (t-AUCB) is the rigorously validated trans isomer with defined pharmacokinetics across species. • IC50: 1.3 nM (human), 8 nM (mouse), 8 nM (rat) sEH; 35% cortical infarct reduction in rodent stroke models. • Oral bioavailability demonstrated in mice and dogs; suitable for chronic drinking-water administration. • Supplied with full QC documentation (HPLC, MS) to ensure lot-to-lot consistency for multi-lab benchmarking studies.

Molecular Formula C24H32N2O4
Molecular Weight 412.5 g/mol
Cat. No. B611176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-AUCB
Synonymst-AUCB;  tAUCB;  t AUCB;  transACUB;  trans-ACUB;  trans ACUB;  UC-1471;  UC 1471;  UC1471
Molecular FormulaC24H32N2O4
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)
InChIKeyKNBWKJBQDAQARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





trans-AUCB Pharmacological Profile


trans-AUCB (t-AUCB) is a synthetic, potent, orally active and selective soluble epoxide hydrolase (sEH) inhibitor belonging to the N,N'-disubstituted urea chemotype [1]. It exhibits high inhibitory potency against recombinant sEH across multiple species, with reported IC50 values of 1.3 nM (human), 8 nM (mouse), and 8 nM (rat) [2], and has been shown to reduce cortical infarct volume by 35% in preclinical stroke models [3]. This compound serves as a well-characterized, widely cited research tool and a structural benchmark for evaluating next-generation sEH inhibitors.

trans-AUCB Substitution Risks


Generic substitution or in-class interchange of trans-AUCB without prior validation of pharmacokinetic (PK) and stereochemical parameters is a high-risk decision. Trans-AUCB was specifically optimized through a targeted structure-activity relationship (SAR) campaign to overcome the low bioavailability and poor metabolic stability that limited earlier generation sEH inhibitors like AUDA [1]. Furthermore, the trans stereoisomer of the 1,4-cyclohexane ring is critical for in vivo durability; the cis isomer exhibits similar potency but significantly lower metabolic stability in human hepatic microsomes, leading to rapid in vivo clearance [2]. Substituting trans-AUCB with an unoptimized analog or cis isomer will likely result in pharmacokinetic collapse, requiring significantly higher doses or failing to achieve sustained target engagement and therapeutic effect [3].

trans-AUCB Evidence Guide


In Vivo Potency vs. AUDA

trans-AUCB demonstrates superior in vivo potency compared to the historical sEH inhibitor AUDA. In an LPS-induced murine inflammation model, a 1 mg/kg oral dose of trans-AUCB produced a better therapeutic effect than a 10-fold higher 10 mg/kg oral dose of AUDA-butyl ester at the 6-hour time point [1].

Pharmacokinetics Inflammation Murine Model

Metabolic Stability vs. cis-AUCB

While the cis and trans isomers of AUCB exhibit similar in vitro potency against recombinant human sEH (low nanomolar IC50), the trans isomer demonstrates significantly greater metabolic stability in human hepatic microsomes [1]. This stereochemical advantage translates to a markedly improved in vivo half-life and oral bioavailability profile for trans-AUCB compared to its cis counterpart [2].

Metabolic Stability Stereochemistry Drug Metabolism

In Vivo Analgesic Efficacy vs. New-Generation Inhibitors

In a comparative in vivo study of pain-related behavior, trans-AUCB demonstrated significantly lower potency than newer sEH inhibitors. At a dose of 3 mg/kg, both APAU and t-TUCB produced significant analgesic effects compared to vehicle control, while trans-AUCB was not significant at this dose [1]. Furthermore, trans-AUCB required high doses of 30 and 100 mg/kg to significantly block pain-related behavior in this inflammatory pain model [1].

Pain Inflammation In Vivo Pharmacology

Anti-inflammatory Efficacy vs. Novel sEH Inhibitors

Multiple independent studies have identified novel sEH inhibitors that outperform trans-AUCB in in vivo models of inflammation. Compound B15 exhibited a better therapeutic effect than trans-AUCB in a carrageenan-induced inflammatory pain rat model [1]. Similarly, compounds 15a and 18d demonstrated more effective in vivo anti-inflammatory activity than trans-AUCB in a carrageenan-induced mouse paw edema model [2].

Inflammation Edema Analgesia sEH Inhibitors

trans-AUCB Research Applications


Benchmark Control for Inflammatory Disease Models

trans-AUCB is ideally suited as a reference compound in preclinical inflammation and pain research. It has been repeatedly and independently validated across multiple laboratories as an effective in vivo sEH inhibitor [1]. Its well-documented but limited potency in pain models [2] makes it an excellent control for benchmarking novel sEH inhibitors, where demonstrating statistically significant superiority over trans-AUCB is a key milestone for lead optimization programs [3].

Long-Term Oral Dosing Studies

Given its good oral bioavailability and favorable pharmacokinetic profile in multiple species, including dogs [1] and mice [2], trans-AUCB is a practical choice for chronic dosing studies. Researchers have successfully and conveniently administered trans-AUCB via drinking water to achieve sustained sEH inhibition in murine models of chronic disease, such as cardiovascular or renal pathology [3], eliminating the stress and variability associated with daily injections or oral gavage.

Ischemic Stroke & Neuroprotection Models

trans-AUCB has demonstrated significant neuroprotective efficacy in preclinical stroke models. In a validated study, treatment with trans-AUCB reduced cortical infarct volume by 35% and elevated the ratio of protective epoxyeicosatrienoic acids (EETs) to inactive diols (DHETs) by twofold in brain cortex compared to vehicle-treated controls [1]. This specific and quantifiable efficacy supports its use as a positive control or experimental therapeutic in cerebral ischemia and neuroinflammation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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